molecular formula C18H24N2O3S B5618510 1-methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5618510
M. Wt: 348.5 g/mol
InChI Key: HSGVGACHBUPYKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro compounds, including those related to the requested compound, often involves multistep synthetic routes. A notable method involves the use of chiral precursors like bromoepoxide, derived from malic acid, to construct spirocyclic frameworks with desired stereochemistry. This approach has been applied to synthesize various spiro compounds, demonstrating the versatility of bromoepoxides as chiral building blocks for generating complex molecular architectures with high yield and selectivity (Hungerbühler et al., 1980).

Molecular Structure Analysis

Crystallographic studies have elucidated the molecular structures of related spiro compounds. For example, X-ray crystallography has been employed to determine the structure of diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, revealing the spatial arrangement of atoms within the spiro framework and providing insights into the compound's stereochemistry (Magerramov et al., 2013).

Chemical Reactions and Properties

Spiro compounds often exhibit unique reactivity due to their cyclic structures. For instance, 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and related cyclic anhydrides have shown enhanced reactivity in the Castagnoli-Cushman reaction with imines, demonstrating the influence of the spiro framework on chemical reactivity and the potential for broad substrate scope in synthetic applications (Rashevskii et al., 2020).

properties

IUPAC Name

1-methyl-2-oxo-8-(2-phenylsulfanylethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-19-16(21)13-15(17(22)23)18(19)7-9-20(10-8-18)11-12-24-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGVGACHBUPYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CCSC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid

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